molecular formula C13H24N2O2 B1531117 tert-butyl decahydro-1,6-naphthyridine-6-carboxylate CAS No. 616875-90-2

tert-butyl decahydro-1,6-naphthyridine-6-carboxylate

Cat. No.: B1531117
CAS No.: 616875-90-2
M. Wt: 240.34 g/mol
InChI Key: WHVRANRQYMSGMH-MNOVXSKESA-N
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Description

tert-Butyl decahydro-1,6-naphthyridine-6-carboxylate: is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by a tert-butyl ester group attached to a decahydro-1,6-naphthyridine core. Naphthyridines are heterocyclic compounds containing two nitrogen atoms within a fused bicyclic ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the decahydro-1,6-naphthyridine core, which can be achieved through hydrogenation of 1,6-naphthyridine. The tert-butyl ester group is then introduced via esterification reactions using tert-butyl alcohol and appropriate carboxylating agents under acidic or basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation, while automated systems ensure precise control over reaction parameters like temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, anhydrous conditions.

    Substitution: Alkyl halides, amines, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-butyl decahydro-1,6-naphthyridine-6-carboxylate is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. Naphthyridine derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents. The tert-butyl ester group can enhance the compound’s bioavailability and stability, making it a valuable candidate for drug development .

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and intermediates. Its stability and reactivity make it suitable for applications in the production of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl decahydro-1,6-naphthyridine-6-carboxylate stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity. The presence of both the decahydro core and the tert-butyl ester group enhances its versatility in various applications .

Properties

CAS No.

616875-90-2

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1

InChI Key

WHVRANRQYMSGMH-MNOVXSKESA-N

SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)CCCN2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl decahydro-1,6-naphthyridine-6-carboxylate
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tert-butyl decahydro-1,6-naphthyridine-6-carboxylate
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tert-butyl decahydro-1,6-naphthyridine-6-carboxylate
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tert-butyl decahydro-1,6-naphthyridine-6-carboxylate
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tert-butyl decahydro-1,6-naphthyridine-6-carboxylate
Reactant of Route 6
tert-butyl decahydro-1,6-naphthyridine-6-carboxylate

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